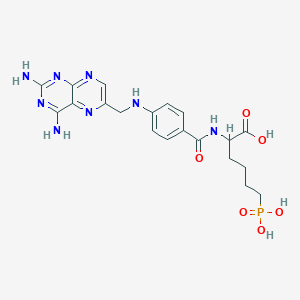
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring, an amino benzoyl group, and a phosphonohexanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid typically involves multiple steps. One common method starts with the preparation of the pteridine ring, followed by the introduction of the amino benzoyl group. The final step involves the addition of the phosphonohexanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can affect the amino groups, leading to changes in the compound’s reactivity.
Substitution: Substitution reactions, particularly on the benzoyl group, can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups, resulting in compounds with enhanced biological activity .
Applications De Recherche Scientifique
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with enzymes and other biomolecules.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, disrupting metabolic pathways and leading to therapeutic effects. The pteridine ring and amino benzoyl group play crucial roles in binding to the target sites, while the phosphonohexanoic acid moiety enhances the compound’s stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known antifolate with a similar pteridine structure.
Aminopterin: Another antifolate with structural similarities but different pharmacological properties.
DAMPA: An analog of methotrexate with distinct biological activities.
Uniqueness
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
113811-44-2 |
|---|---|
Formule moléculaire |
C20H25N8O6P |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid |
InChI |
InChI=1S/C20H25N8O6P/c21-16-15-17(28-20(22)27-16)24-10-13(25-15)9-23-12-6-4-11(5-7-12)18(29)26-14(19(30)31)3-1-2-8-35(32,33)34/h4-7,10,14,23H,1-3,8-9H2,(H,26,29)(H,30,31)(H2,32,33,34)(H4,21,22,24,27,28) |
Clé InChI |
QDNOMSXKUKXOBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonymes |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphon o-hexanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















